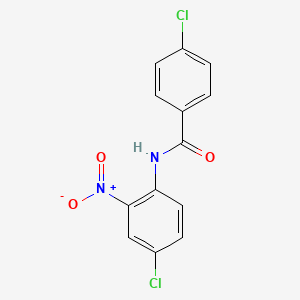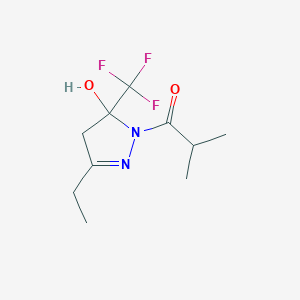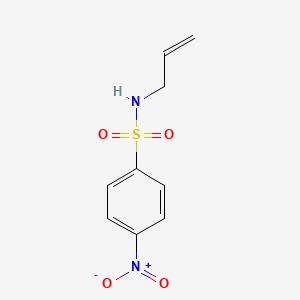
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the nitrobenzamide family and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide exerts its biological effects by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, thereby inhibiting the downstream signaling pathways regulated by CK2.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CK2. In addition, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been found to inhibit the proliferation of neuronal cells by blocking the phosphorylation of CK2 substrates. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has several advantages as a tool in scientific research. It is a potent inhibitor of CK2 and can be used to selectively block the activity of this kinase in various cell types. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, limiting its potential applications in animal studies. In addition, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide can also inhibit the activity of other kinases in addition to CK2, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of CK2 based on the structure of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide. Another area of research is the investigation of the potential applications of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the development of new methods for the delivery of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in vivo may also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide involves the reaction between 4-chloro-2-nitroaniline and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in a pure form.
Applications De Recherche Scientifique
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been shown to act as a potent inhibitor of protein kinase CK2, which plays a crucial role in the regulation of neuronal signaling. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has also been used as a tool in drug discovery to identify potential inhibitors of CK2.
Propriétés
IUPAC Name |
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFXMZQGYCYNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5132179.png)
![N-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]acetamide](/img/structure/B5132183.png)
![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)